molecular formula PtV3 B14721191 Platinum--vanadium (1/3) CAS No. 12166-02-8

Platinum--vanadium (1/3)

Cat. No.: B14721191
CAS No.: 12166-02-8
M. Wt: 347.91 g/mol
InChI Key: LHNDQINPIYYYRT-UHFFFAOYSA-N
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Description

Platinum–vanadium (1/3), often denoted as Pt₃V in modern literature, is an intermetallic compound characterized by a 3:1 atomic ratio of platinum to vanadium. This compound has garnered significant attention due to its unique structural and catalytic properties. Historically, early studies on platinum–vanadium compounds date back to the 19th century, when Edmund Davy observed oxide-based platinum–vanadium complexes but lacked precise compositional data due to experimental limitations . Contemporary research, however, has elucidated its ordered crystalline phases (e.g., Pt₃V, PtV, PtV₃) and synthesis methods, such as heat-treated coatings and alloy fabrication .

Pt₃V exhibits exceptional catalytic efficiency in hydrogenation reactions and fuel cell applications. For instance, platinum–vanadium clusters demonstrate enhanced hydrogen migration capabilities, enabling near-barrier-free activation pathways in organic substrate conversions . Additionally, Pt₃V/Carbon catalysts are employed in polymer electrolyte fuel cells due to their high durability and oxygen reduction activity .

Properties

CAS No.

12166-02-8

Molecular Formula

PtV3

Molecular Weight

347.91 g/mol

IUPAC Name

platinum;vanadium

InChI

InChI=1S/Pt.3V

InChI Key

LHNDQINPIYYYRT-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[V].[Pt]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of platinum–vanadium (1/3) typically involves the reduction of vanadium pentoxide (V₂O₅) with platinum salts under high-temperature conditions. One common method is the carbothermal reduction process, where a mixture of vanadium oxide and platinum is heated in the presence of a reducing agent like carbon at temperatures above 1300°C .

Industrial Production Methods: Industrial production of platinum–vanadium (1/3) often employs a combination of smelting and leaching processes. The vanadium source is first reduced to vanadium nitride using a microwave-assisted precipitation process, followed by nitridation at 1150°C . The platinum component is then introduced through a high-temperature alloying process.

Chemical Reactions Analysis

Types of Reactions: Platinum–vanadium (1/3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form vanadium oxides and platinum oxides.

    Reduction: It can be reduced using hydrogen gas, leading to the formation of lower oxidation state vanadium compounds and metallic platinum.

    Substitution: The platinum atoms can be substituted with other transition metals in certain conditions.

Common Reagents and Conditions:

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Hydrogen gas at high temperatures.

    Substitution: Other transition metal salts in a molten state.

Major Products:

    Oxidation: Vanadium pentoxide (V₂O₅) and platinum oxide (PtO₂).

    Reduction: Vanadium dioxide (VO₂) and metallic platinum.

    Substitution: Mixed metal alloys.

Mechanism of Action

The mechanism by which platinum–vanadium (1/3) exerts its effects is primarily through its catalytic properties. The platinum component facilitates the activation of hydrogen molecules, while the vanadium component can undergo various oxidation states, allowing for complex redox reactions . This combination makes it an effective catalyst in processes such as hydrogenation and dehydrogenation.

Comparison with Similar Compounds

Platinum–Vanadium (Pt₃V) vs. Platinum–Cobalt (Pt–Co) and Platinum–Nickel (Pt–Ni)

Pt₃V outperforms traditional platinum alloys in specific catalytic applications. For example:

  • Formamide Hydrogenation : Pt₃V clusters exhibit activation barriers 30–40% lower than pure platinum due to synergistic H-atom migration between Pt and V centers .
  • Fuel Cell Voltage : Pt₃V alloy electrocatalysts achieve 780 mV in phosphoric acid fuel cells, surpassing Pt–Co–Cr (720 mV) and pure platinum (680 mV) systems .

Comparison with Non-Platinum Alloys (e.g., Copper–Vanadium)

Copper–vanadium compounds, such as Cu/V-glycine complexes, are explored for anticancer applications but lack catalytic versatility. Their redox activity is tailored for biomedicine rather than energy conversion, highlighting a stark contrast in utility .

Phase Stability and Structural Properties

Pt₃V forms ordered phases (e.g., cubic L1₂ structure) with high thermal stability up to 1900°C, as evidenced by platinum–vanadium phase diagrams . In contrast, Pt–Ni alloys undergo rapid degradation under oxidative conditions, limiting their use in fuel cells .

Data Tables

Table 1: Catalytic Performance of Platinum–Vanadium (1/3) vs. Similar Compounds

Compound Application Key Property Reference
Pt₃V Formamide Hydrogenation Activation Barrier: 0.2–0.5 eV
Pt–Co–Cr Fuel Cells Cell Voltage: 720 mV
Pt–Ni Hydrogen Oxidation Degradation: 50% after 10,000 cycles
Cu/V–Glycine Anticancer Therapy IC₅₀ (Cancer Cells): 5–10 µM

Table 2: Phase Stability of Platinum Alloys

Compound Stable Up To (°C) Ordered Phases Reference
Pt₃V 1900 L1₂, PtV, PtV₃
Pt–Ni 1500 L1₀, Disordered FCC
Pt–Co 1700 L1₁, L1₂

Key Research Findings

  • Pt₃V’s catalytic superiority stems from dual metal-center interactions , enabling efficient H-atom transfer and reduced transition-state energies .
  • In fuel cells, Pt₃V alloys mitigate carbon monoxide poisoning, a critical limitation of pure platinum catalysts .
  • Historical studies on platinum–vanadium compounds lacked precision but laid foundational insights into its complex chemistry .

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